molecular formula C12H19NO3 B14866416 N-(3-hydroxy-4,4-dimethylpentyl)furan-2-carboxamide

N-(3-hydroxy-4,4-dimethylpentyl)furan-2-carboxamide

Cat. No.: B14866416
M. Wt: 225.28 g/mol
InChI Key: CPWVRIRGOZDTAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)furan-2-carboxamide can be achieved through various methods. One common approach involves the reaction of furan-2-carboxylic acid with 3-hydroxy-4,4-dimethylpentylamine under appropriate conditions. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and improved yields. The reaction can be carried out in a microwave reactor using coupling reagents like DMT/NMM/TsO− or EDC, followed by crystallization or flash chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-hydroxy-4,4-dimethylpentyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiparasitic activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The furan ring can also interact with bacterial cell membranes, disrupting their integrity and exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Lacks the hydroxy-dimethylpentyl side chain but shares the furan ring and carboxamide group.

    N-(3-hydroxy-4,4-dimethylpentyl)furan-3-carboxamide: Similar structure but with the carboxamide group attached to the 3-position of the furan ring.

    N-(3-hydroxy-4,4-dimethylpentyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring

Uniqueness

N-(3-hydroxy-4,4-dimethylpentyl)furan-2-carboxamide is unique due to its specific combination of a hydroxy-dimethylpentyl side chain and a furan ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)furan-2-carboxamide

InChI

InChI=1S/C12H19NO3/c1-12(2,3)10(14)6-7-13-11(15)9-5-4-8-16-9/h4-5,8,10,14H,6-7H2,1-3H3,(H,13,15)

InChI Key

CPWVRIRGOZDTAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC=CO1)O

Origin of Product

United States

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